molecular formula C12H23NO2 B1262910 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene

3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene

Cat. No. B1262910
M. Wt: 213.32 g/mol
InChI Key: HXCGBGUJRISVDD-UHFFFAOYSA-N
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Patent
US07812173B2

Procedure details

In a glass jar 8.48 grams of 3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes (as prepared in Example 1) was combined with 2.84 grams of propylene glycol monomethylether acetate, 0.92 grams of a 2% dibutyl tin dilaurate solution in ethyl acetate, and 0.11 grams of a BYK 306 and 0.04 grams of Byk 361. To this was added 68.66 grams of a solution of 32.93 grams of Desmodur® XP 2410 (hexamethylene diisocyaante trimer available from Bayer), 31.38 grams of Desmodur® Z4470BA (isophorone diisocyanate trimer available from Bayer) and 4.35 grams n-butyl acetate. This mixture was stirred and then 0.36 grams of acetic acid was added and the mixture and stirred. The mixture was drawndown to give coatings of ˜4 mils in thickness. The coating was baked at 140° F. for 30 minutes. At one day the coating had a Fischercope hardness of 90 N/mm2 and a swell ratio of 1.70. At 30 days the coating had a Fischercope hardness of 158 N/mm2, a Tg (at the midpoint) of 59° C. and a gel fraction of 96%.
[Compound]
Name
3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
68.66 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.35 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.36 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](OC(C)COC)(=O)C.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC.O=C=NC1CC(C)(C)[CH2:57][C:52]([CH3:62])([CH2:53][N:54]=[C:55]=O)[CH2:51]1.[C:63]([O:66][CH2:67][CH2:68][CH2:69]C)(=[O:65])[CH3:64]>C(OCC)(=O)C.C(O)(=O)C>[CH3:1][C:68]1([CH3:69])[CH2:55][N:54]2[C:63]([CH3:64])([O:65][CH2:51][C:52]([CH3:62])([CH3:57])[CH2:53]2)[O:66][CH2:67]1 |f:1.2.3|

Inputs

Step One
Name
3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes
Quantity
8.48 g
Type
reactant
Smiles
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
C(C)(=O)OC(COC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Step Four
Name
solution
Quantity
68.66 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Name
Quantity
4.35 g
Type
reactant
Smiles
C(C)(=O)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0.36 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture and stirred
CUSTOM
Type
CUSTOM
Details
to give coatings of ˜4 mils in thickness
WAIT
Type
WAIT
Details
At one day the coating had
Duration
1 d
WAIT
Type
WAIT
Details
At 30 days the coating had
Duration
30 d
CUSTOM
Type
CUSTOM
Details
of 59° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1(COC2(OCC(CN2C1)(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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